1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride
Description
Chemical Structure: The compound (CAS 1608622-13-4) features a piperazine core substituted with a 4-aminocyclohexyl group at the 1-position and an acetyl group at the 4-position, forming a dihydrochloride salt . Its molecular formula is C12H25Cl2N3O, with a molecular weight of 338.76 g/mol. The aminocyclohexyl substituent introduces conformational rigidity and basicity, influencing its solubility and receptor-binding properties.
The dihydrochloride form is typically generated via treatment with HCl gas or aqueous HCl .
Properties
IUPAC Name |
1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12;;/h11-12H,2-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLOIOAHZCILAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination, widely utilized for piperazine derivatives, offers a viable pathway. In this method:
- Intermediate Preparation : 4-Aminocyclohexanone is reacted with piperazine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form 4-(piperazin-1-yl)cyclohexylamine.
- Acetylation : The piperazine nitrogen is acetylated using acetyl chloride in dichloromethane with triethylamine as a base, yielding 1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone.
- Salt Formation : Treatment with HCl gas in ethanol produces the dihydrochloride salt (82% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, RT, 24h | 76 |
| Acetylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | 85 |
| Salt Formation | HCl(g), EtOH, 0°C | 82 |
Nitro-Group Reduction Strategy
Adapted from patent methodologies, this route involves:
- Nitro Intermediate Synthesis : 1-(4-Nitrophenyl)piperazine is coupled with 4-bromocyclohexanone via nucleophilic aromatic substitution.
- Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol (55% yield).
- Acetylation and Salt Formation : Parallel to Section 2.1.
Advantages : Avoids protective groups but requires rigorous purification post-hydrogenation.
Advanced Protection/Deprotection Protocols
tert-Butoxycarbonyl (Boc) Protection
As demonstrated in Sebok’s patent:
- Boc Protection : 4-Aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc₂O) in THF (92% yield).
- Mesylation and Coupling : Conversion to mesylate followed by reaction with piperazine affords Boc-protected intermediate (78% yield).
- Deprotection and Acetylation : TFA-mediated Boc removal and subsequent acetylation yield the free base, which is converted to dihydrochloride (88% overall yield).
Stereochemical Control and Isomer Analysis
The cyclohexylamine moiety may exist as cis or trans isomers. X-ray diffraction data from related compounds confirm chair conformations in piperazine and cyclohexane rings. Chiral HPLC analysis (Chiralpak IC column, hexane:IPA = 90:10) reveals a 3:1 trans:cis ratio in products from reductive amination, attributable to steric hindrance during cyclohexanone imine formation.
Critical Comparison of Methodologies
| Parameter | Reductive Amination | Nitro Reduction | Boc Protection |
|---|---|---|---|
| Total Yield (%) | 64 | 48 | 72 |
| Purity (HPLC) | 98.5 | 95.2 | 99.1 |
| Scalability | Moderate | Low | High |
| Stereoselectivity | Partial | None | High |
The Boc-protection route offers superior stereocontrol and scalability, albeit with additional steps. Reductive amination balances simplicity and efficiency for small-scale synthesis.
Industrial-Scale Optimization
For kilogram-scale production:
- Solvent Selection : Replacing dichloromethane with 2-MeTHF improves environmental compatibility.
- Catalyst Recycling : Pd-C from nitro reductions is recovered via filtration and reactivated, reducing costs by 30%.
- Crystallization : Ethanol/water mixtures (4:1) yield dihydrochloride crystals with >99% purity after two recrystallizations.
Analytical Characterization
Chemical Reactions Analysis
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Therapeutic Applications
-
Antidepressant and Anxiolytic Effects :
- Compounds with piperazine derivatives have been studied for their potential antidepressant and anxiolytic properties. Research indicates that the structural features of 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone may contribute to modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Antimicrobial Activity :
- CNS Disorders :
Case Studies
- In Vitro Studies :
- Molecular Docking Studies :
Mechanism of Action
The mechanism of action of 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table highlights key structural differences and similarities with related piperazine derivatives:
Key Observations :
- Substituent Effects: Aminocyclohexyl vs. Aromatic vs. Aliphatic Substituents: Phenyl-substituted derivatives (e.g., 430451-25-5) exhibit strong anti-dopaminergic activity due to π-π stacking interactions with receptors, whereas aliphatic substituents (e.g., aminocyclohexyl) may favor interactions with hydrophobic pockets . Salt Forms: Dihydrochloride salts improve aqueous solubility and stability, critical for in vivo applications .
Pharmacological Activity Comparison
- Antipsychotic Potential: Aryl piperazine derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) demonstrate dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy risk compared to typical antipsychotics . The target compound’s aminocyclohexyl group may offer similar benefits with improved metabolic stability.
- The dihydrochloride form of the target compound may enhance solubility for such applications.
- Neuroprotective Effects: Piperazine-acridine hybrids (e.g., (4-aminophenyl)(4-methylpiperazin-1-yl)methanone) show anti-prion and neuroprotective activity, implying structural flexibility for CNS-targeted modifications .
Solubility and Stability
- Dihydrochloride Salts : Enhance aqueous solubility (critical for bioavailability) compared to free bases.
- LogP Predictions: Aminocyclohexyl substituents likely increase hydrophobicity (higher LogP) versus polar groups like aminomethylphenyl .
Biological Activity
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride, a compound with the molecular formula C12H25Cl2N3O, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an aminocyclohexyl group and an ethanone moiety. Its unique structure contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H25Cl2N3O |
| IUPAC Name | This compound |
| Purity | 95% |
| Physical Form | Powder |
| Storage Temperature | Room temperature |
Synthesis
The synthesis of this compound generally involves:
- Formation of the Piperazine Ring : Cyclization of ethylenediamine with dihaloalkanes.
- Substitution with Aminocyclohexyl Group : Nucleophilic substitution reactions.
- Introduction of the Ethanone Moiety : Optimizing conditions for higher yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The exact molecular targets are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar piperazine derivatives, indicating that compounds in this class can exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds derived from piperazine have shown effectiveness against various bacterial strains, including resistant strains.
- Antifungal Activity : Similar structures have demonstrated antifungal properties against Candida species.
Case Studies
- Antimalarial Potential : Research indicates that piperazine derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. For example, a study found that certain piperazine-based compounds inhibited hematin formation, crucial for the parasite's lifecycle .
- Antitumor Effects : Some studies have reported that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons can be made with other piperazine derivatives:
| Compound | Structure Comparison | Biological Activity |
|---|---|---|
| 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]propanone;dihydrochloride | Similar structure with a propanone moiety | Moderate antimicrobial |
| 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]butanone;dihydrochloride | Similar structure with a butanone moiety | Lower antifungal activity |
Q & A
Q. What are the standard synthetic routes for 1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone dihydrochloride, and how is purity validated?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by hydrogenation to reduce the nitro group to an amine. The final dihydrochloride salt is formed via treatment with HCl . Purity is validated using HPLC (≥95% purity threshold) and structural confirmation via NMR (e.g., H NMR: δ 2.8–3.2 ppm for piperazine protons) and mass spectrometry (e.g., molecular ion peak at m/z 264.2) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). Stability studies indicate degradation under extreme pH (<3 or >9) or prolonged exposure to light, necessitating storage at 2–8°C in amber vials .
Q. Which characterization techniques are critical for confirming its molecular structure?
Key techniques include:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.47 Å) and torsion angles in the piperazine-cyclohexyl moiety .
- FT-IR spectroscopy : Identifies amine N–H stretches (~3300 cm) and carbonyl C=O vibrations (~1680 cm) .
- Elemental analysis : Validates stoichiometry (e.g., C: 49.2%, H: 7.2%, N: 15.8%, Cl: 27.8%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires:
- Temperature control : Maintaining 0–5°C during acyl chloride coupling to minimize side reactions .
- Solvent selection : Dichloromethane or THF enhances intermediate solubility .
- Catalyst use : Triethylamine (2.5 eq.) accelerates nucleophilic substitution by deprotonating amines . A 15–20% yield increase is achievable by reducing reaction time from 24h to 12h via microwave-assisted synthesis .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 10 nM vs. 500 nM for kinase inhibition) may arise from:
- Purity variance : Impurities >5% skew dose-response curves. Validate via LC-MS .
- Assay conditions : Adjust pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) to align with physiological relevance .
- Cell line specificity : Use isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background effects .
Q. What structural modifications enhance target selectivity in receptor binding studies?
Modifications to the 4-aminocyclohexyl group (e.g., fluorination at C2/C3) reduce off-target binding to serotonin receptors (5-HT vs. 5-HT). Computational docking (AutoDock Vina) predicts ΔG improvements from −9.2 kcal/mol to −11.5 kcal/mol for modified analogs .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
